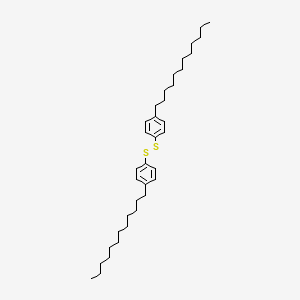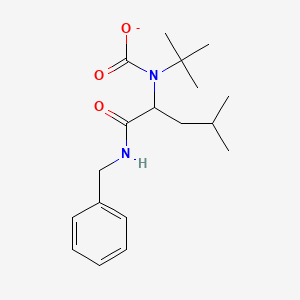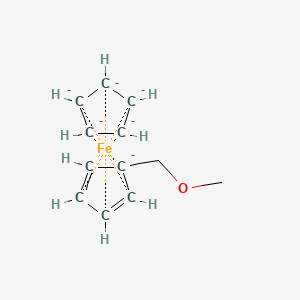
2-Butene, 1,1,2,3,4,4-hexabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 1,1,2,3,4,4-hexabromo- is a halogenated organic compound characterized by the presence of six bromine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,1,2,3,4,4-hexabromo- typically involves the bromination of diacetylene. The process is characterized by the reaction of diacetylene with bromine in a halogenated hydrocarbon solvent at temperatures ranging from -20°C to +20°C and pressures of 1 to 2 bar . The reaction proceeds through the formation of intermediate products, which are subsequently converted to the desired hexabromo compound.
Industrial Production Methods
In an industrial setting, the production of 2-Butene, 1,1,2,3,4,4-hexabromo- involves the bromination of diacetylene in a reactor where excess bromine is provided. The process is carried out at temperatures between 20°C and 40°C and pressures of 1.2 to 2 bar . The use of a halogenated hydrocarbon solvent and the addition of water to the reaction mixture help to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 1,1,2,3,4,4-hexabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of brominated derivatives, while reduction reactions typically produce less brominated compounds.
Wissenschaftliche Forschungsanwendungen
2-Butene, 1,1,2,3,4,4-hexabromo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential therapeutic applications of halogenated compounds includes the study of their effects on various biological pathways.
Industry: It is utilized in the production of flame retardants and other brominated products.
Wirkmechanismus
The mechanism by which 2-Butene, 1,1,2,3,4,4-hexabromo- exerts its effects involves the interaction of its bromine atoms with molecular targets. The compound can participate in electrophilic addition reactions, where the bromine atoms act as electrophiles, reacting with nucleophilic sites on other molecules . This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromoethane: A simpler brominated compound with two bromine atoms.
Tetrabromoethane: Contains four bromine atoms and is used in similar applications.
Hexabromocyclododecane: A cyclic compound with six bromine atoms, used as a flame retardant.
Uniqueness
2-Butene, 1,1,2,3,4,4-hexabromo- is unique due to its linear structure and the specific arrangement of bromine atoms. This configuration imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
| 36678-45-2 | |
Molekularformel |
C4H2Br6 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
(E)-1,1,2,3,4,4-hexabromobut-2-ene |
InChI |
InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |
InChI-Schlüssel |
VNDVTDGELDURCN-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |
Kanonische SMILES |
C(C(=C(C(Br)Br)Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


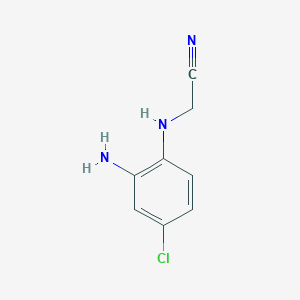
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
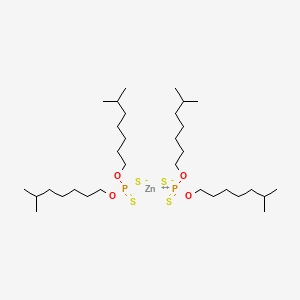
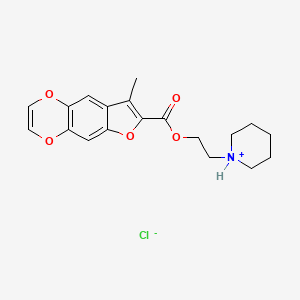
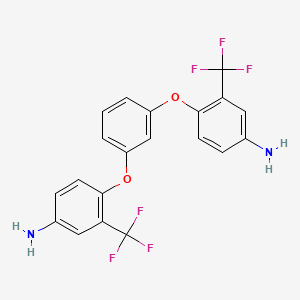

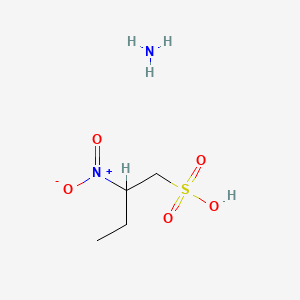
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/no-structure.png)
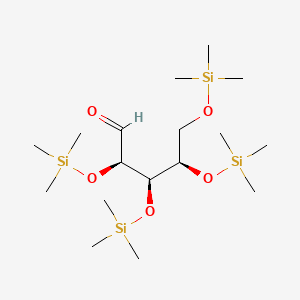
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
